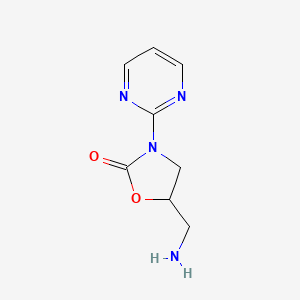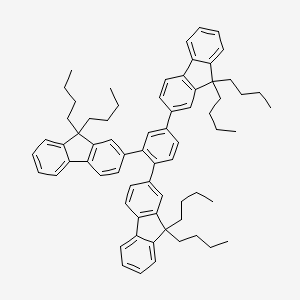
2,2',2''-(Benzene-1,2,4-triyl)tris(9,9-dibutyl-9H-fluorene)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2’,2’'-(Benzene-1,2,4-triyl)tris(9,9-dibutyl-9H-fluorene) is a complex organic compound characterized by its unique structure, which includes three fluorene units attached to a benzene core.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’,2’'-(Benzene-1,2,4-triyl)tris(9,9-dibutyl-9H-fluorene) typically involves the following steps:
Formation of the Benzene Core: The benzene core is synthesized through a series of reactions involving aromatic substitution and coupling reactions.
Attachment of Fluorene Units: The fluorene units are attached to the benzene core using palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.
Introduction of Butyl Groups: The butyl groups are introduced through alkylation reactions, which enhance the solubility and processability of the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
化学反应分析
Types of Reactions
2,2’,2’'-(Benzene-1,2,4-triyl)tris(9,9-dibutyl-9H-fluorene) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into hydroquinone derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the fluorene units.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products
The major products formed from these reactions include quinone derivatives, hydroquinone derivatives, and substituted fluorene compounds, which can be further utilized in various applications .
科学研究应用
2,2’,2’'-(Benzene-1,2,4-triyl)tris(9,9-dibutyl-9H-fluorene) has several scientific research applications:
Organic Electronics: The compound is used in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs) due to its excellent photophysical properties.
Materials Science: It is employed in the synthesis of advanced materials with unique optical and electronic properties.
Biological Research: The compound’s fluorescence properties make it useful in bioimaging and biosensing applications.
Industrial Applications: It is used in the production of high-performance polymers and coatings.
作用机制
The mechanism of action of 2,2’,2’'-(Benzene-1,2,4-triyl)tris(9,9-dibutyl-9H-fluorene) involves its interaction with light and other molecules. The compound’s unique structure allows it to absorb and emit light efficiently, making it useful in optoelectronic applications. The molecular targets and pathways involved include:
相似化合物的比较
Similar Compounds
2,2’,2’'-(Benzene-1,3,5-triyl)tris(9,9-dibutyl-9H-fluorene): Similar structure but different substitution pattern on the benzene core.
2,2’,2’'-(Benzene-1,2,4-triyl)tris(9,9-diphenyl-9H-fluorene): Similar structure with phenyl groups instead of butyl groups.
Uniqueness
2,2’,2’'-(Benzene-1,2,4-triyl)tris(9,9-dibutyl-9H-fluorene) is unique due to its specific substitution pattern and the presence of butyl groups, which enhance its solubility and processability. This makes it particularly suitable for applications in organic electronics and materials science .
属性
CAS 编号 |
797057-59-1 |
|---|---|
分子式 |
C69H78 |
分子量 |
907.4 g/mol |
IUPAC 名称 |
2-[2,5-bis(9,9-dibutylfluoren-2-yl)phenyl]-9,9-dibutylfluorene |
InChI |
InChI=1S/C69H78/c1-7-13-39-67(40-14-8-2)61-28-22-19-25-54(61)57-36-32-50(46-64(57)67)49-31-35-53(51-33-37-58-55-26-20-23-29-62(55)68(41-15-9-3,42-16-10-4)65(58)47-51)60(45-49)52-34-38-59-56-27-21-24-30-63(56)69(43-17-11-5,44-18-12-6)66(59)48-52/h19-38,45-48H,7-18,39-44H2,1-6H3 |
InChI 键 |
AFORANNITHCVNG-UHFFFAOYSA-N |
规范 SMILES |
CCCCC1(C2=CC=CC=C2C3=C1C=C(C=C3)C4=CC(=C(C=C4)C5=CC6=C(C=C5)C7=CC=CC=C7C6(CCCC)CCCC)C8=CC9=C(C=C8)C1=CC=CC=C1C9(CCCC)CCCC)CCCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


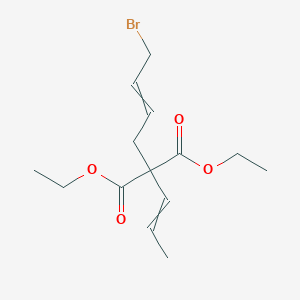
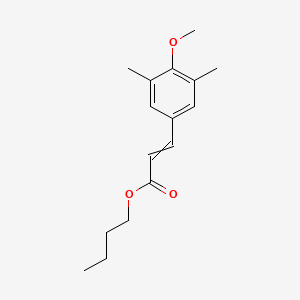

![N-[2-(1,2-Dihydroxyethyl)phenyl]benzamide](/img/structure/B14230843.png)
![1H-Pyrrolo[2,3-b]pyridine, 5-bromo-1-(phenylsulfonyl)-3-(1H-1,2,4-triazol-5-yl)-](/img/structure/B14230847.png)
![n-[2-Fluoro-4-(1-hydroxy-2-phenylethyl)phenyl]methanesulfonamide](/img/structure/B14230848.png)
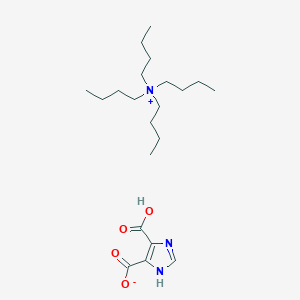
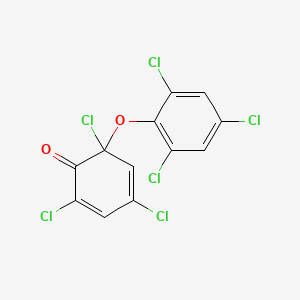
![9-[(4-Nitrophenyl)methylsulfanyl]acridine](/img/structure/B14230864.png)
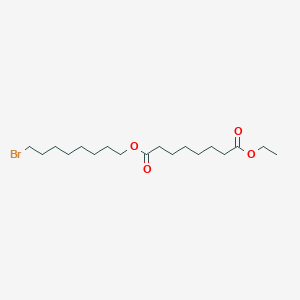
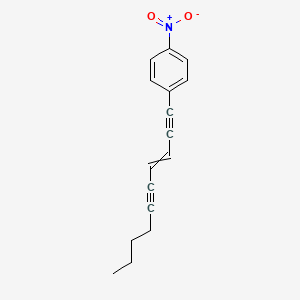
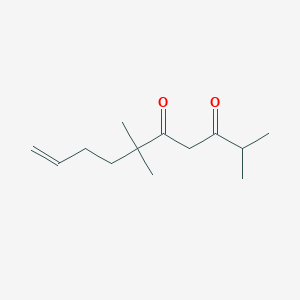
![Methyl 6-[(hydroxymethyl)amino]-6-sulfanylidenehexanoate](/img/structure/B14230883.png)
